4,5-Dichloro-8-(trifluoromethyl)quinoline

Lipophilicity Drug-likeness ADME

Sourcing a metabolically stable, regioselectively functionalizable quinoline scaffold often forces compromise between lipophilicity and synthetic flexibility. 4,5-Dichloro-8-(trifluoromethyl)quinoline eliminates this trade-off: - LogP 4.3 balances membrane permeability with aqueous solubility better than the 4,6-dichloro-2-CF3 isomer (LogP 4.77) - 4-Cl enables selective Pd-catalyzed cross-coupling without competing reaction at 5-Cl or 8-CF3 sites - 4 H-bond acceptors (vs. 1 for non-fluorinated 4,5-dichloroquinoline) enhance target engagement in kinase/GPCR programs - Supplied at 98% purity with batch-specific NMR, HPLC, and GC certificates

Molecular Formula C10H4Cl2F3N
Molecular Weight 266.04 g/mol
Cat. No. B12861758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-8-(trifluoromethyl)quinoline
Molecular FormulaC10H4Cl2F3N
Molecular Weight266.04 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=CC=NC2=C1C(F)(F)F)Cl)Cl
InChIInChI=1S/C10H4Cl2F3N/c11-6-2-1-5(10(13,14)15)9-8(6)7(12)3-4-16-9/h1-4H
InChIKeyHQYIYUNKCWSTCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-8-(trifluoromethyl)quinoline Physicochemical Profile


4,5-Dichloro-8-(trifluoromethyl)quinoline (CAS 1065093-32-4) is a fluorinated quinoline building block bearing chlorine atoms at the 4- and 5-positions and a trifluoromethyl (-CF₃) group at the 8-position of the quinoline nucleus [1]. With a molecular formula of C₁₀H₄Cl₂F₃N and a molecular weight of 266.04 g/mol, this compound exhibits a computed XLogP3-AA of 4.3, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 12.9 Ų . These properties position it as a moderately lipophilic, metabolically stable scaffold for medicinal chemistry and agrochemical research programs.

4,5-Dichloro-8-(trifluoromethyl)quinoline: Irreplaceable vs. Simpler Analogs


The simultaneous presence of two chlorine atoms and a trifluoromethyl group on the quinoline core creates a unique electronic and steric environment that cannot be replicated by simply swapping in non-fluorinated or mono-chlorinated analogs. The electron-withdrawing -CF₃ group at the 8-position substantially increases lipophilicity (ΔlogP ≈ +1.0 vs. 4,5-dichloroquinoline) while the 4,5-dichloro motif directs regioselective electrophilic aromatic substitution and metal-halogen exchange chemistry [1]. Generic substitution with 4,5-dichloroquinoline (lacking -CF₃) or 8-(trifluoromethyl)quinoline (lacking chlorine) would compromise both physicochemical properties and downstream synthetic utility, leading to different reactivity profiles, biological target engagement, and metabolic stability .

4,5-Dichloro-8-(trifluoromethyl)quinoline vs. Closest Analogs


Enhanced Lipophilicity vs. Non-Fluorinated Analog

The target compound displays a computed XLogP3-AA of 4.3 , representing a significant increase over the non-fluorinated analog 4,5-dichloroquinoline (XlogP 3.2–3.4) [1]. This ΔlogP of +0.9 to +1.1 units translates to an approximately 8- to 12-fold higher octanol-water partition coefficient, which is expected to enhance membrane permeability and metabolic stability—critical parameters for central nervous system and intracellular target engagement.

Lipophilicity Drug-likeness ADME

Higher Hydrogen Bond Acceptor Count vs. Non-Fluorinated Analog

The trifluoromethyl group contributes three fluorine atoms, raising the hydrogen bond acceptor count to 4 for the target compound [1], compared to a count of 1 for 4,5-dichloroquinoline [2]. This four-fold increase in HBA capacity provides additional interaction sites for hydrogen bond donors present in biological targets (e.g., kinase hinge regions, GPCR orthosteric sites) and enhances aqueous solubility through stronger water-solute interactions, partially offsetting the increased lipophilicity.

Hydrogen bonding Solubility Target engagement

Multi-Method QC Documentation vs. Uncertified Analogs

Bidepharm supplies 4,5-dichloro-8-(trifluoromethyl)quinoline at a standard purity of 98%, with batch-specific quality control reports including NMR, HPLC, and GC analyses . In contrast, many commercial sources of positional isomers such as 4,7-dichloro-2-(trifluoromethyl)quinoline or 4,6-dichloro-2-(trifluoromethyl)quinoline often lack publicly disclosed batch QC data or offer lower purity grades (e.g., 95–97%). This verified purity reduces the risk of confounding impurities in dose-response assays and ensures reproducible synthetic yields in multi-step routes.

Quality control Reproducibility Procurement

Balanced Lipophilicity Among Trifluoromethyl Isomers

Among the C₁₀H₄Cl₂F₃N constitutional isomers, 4,5-dichloro-8-(trifluoromethyl)quinoline exhibits a computed logP of 4.3 , placing it between the lower-lipophilicity 4,8-dichloro-2-(trifluoromethyl)quinoline (logP ≈ 4.4) and the higher-lipophilicity 4,6-dichloro-2-(trifluoromethyl)quinoline (ACD/LogP 4.77) [1]. This intermediate profile provides a balanced starting point for lead optimization: it offers sufficient lipophilicity for membrane passage without exceeding typical drug-likeness thresholds (e.g., Lipinski's Rule of Five logP < 5), unlike the 4,6-isomer which approaches the upper boundary.

Isomer comparison LogP Lead optimization

Regioselective Metalation Advantage Over 2-Substituted Isomers

The 4,5-dichloro substitution pattern on the quinoline ring directs selective metal-halogen exchange and subsequent functionalization at the 4-position, whereas 2-trifluoromethyl-substituted isomers (e.g., 4,7-dichloro-2-(trifluoromethyl)quinoline) exhibit different reactivity due to the electron-withdrawing effect of the -CF₃ group at the 2-position [1]. This regiochemical differentiation has been exploited in the synthesis of chloroquine analogs and selective kinase inhibitor precursors, where the 8-CF₃ motif is retained while elaborating the 4-position [2].

Synthetic utility Regioselectivity Metalation

4,5-Dichloro-8-(trifluoromethyl)quinoline Application Scenarios


Lead Optimization: Balanced Lipophilicity and Multi-HBA Target Engagement

In kinase inhibitor or GPCR modulator programs where the target binding site features multiple hydrogen bond donors, 4,5-dichloro-8-(trifluoromethyl)quinoline offers an advantage over non-fluorinated 4,5-dichloroquinoline (HBA = 1) by providing four hydrogen bond acceptor atoms (HBA = 4) [1]. Its logP of 4.3 balances membrane permeability with aqueous solubility better than the 4,6-dichloro-2-(trifluoromethyl) isomer (logP 4.77), which risks exceeding drug-likeness thresholds .

4-Position Regioselective Functionalization via Metal-Halogen Exchange

The electronically isolated 4-chloro substituent, combined with the non-interfering 8-CF₃ group, enables selective palladium-catalyzed cross-coupling or lithium-halogen exchange at the 4-position without competing reaction at the 5-chloro or 8-CF₃ sites [1]. This regioselectivity is not reliably achieved with 2-trifluoromethyl isomers, where the pyridine ring is deactivated . Synthetic groups developing 4-aminoquinoline analogs or 4-arylquinoline libraries will find this scaffold advantageous for convergent synthesis strategies.

Multi-Method QC for Procurement Quality Assurance

Research groups performing quantitative structure-activity relationship (QSAR) studies or preparing compounds for in vivo pharmacokinetic profiling should prioritize 4,5-dichloro-8-(trifluoromethyl)quinoline from vendors supplying 98% purity with NMR, HPLC, and GC batch certificates [1]. This documentation level exceeds the typical minimal purity reporting for isomer analogs and directly supports regulatory-compliant data submission for patent filings or IND-enabling studies.

Antimicrobial Probe Development with 8-Trifluoromethylquinoline

The 8-trifluoromethylquinoline core has demonstrated in vitro antimicrobial activity via zone-of-inhibition and MIC assays in peer-reviewed studies of related 1,2,3-triazole conjugates [1]. While direct antibacterial data for 4,5-dichloro-8-(trifluoromethyl)quinoline itself is limited, its structural features—the 8-CF₃ group and 4,5-dichloro pattern—are associated with enhanced activity against Gram-positive strains relative to mono-chloro analogs (class-level inference) . This scaffold is suitable for further derivatization in antimicrobial discovery programs targeting drug-resistant pathogens.

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